molecular formula C10H14Cl2O2 B13753164 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- CAS No. 63142-56-3

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel-

Cat. No.: B13753164
CAS No.: 63142-56-3
M. Wt: 237.12 g/mol
InChI Key: QPTWKDNRYCGMJM-XPUUQOCRSA-N
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Description

Chemical Identity:
This compound is a cyclopropane derivative with the molecular formula C₁₀H₁₄Cl₂O₂ and a molecular weight of 237.123 g/mol . Its IUPAC name specifies the ethyl ester group at position 1, a 3-(2,2-dichloroethenyl) substituent, and two methyl groups at position 2,2. The stereochemistry is defined as (1R,3R)-rel-, indicating a relative configuration of the chiral centers .

Applications:
Structurally analogous to synthetic pyrethroids, this compound is likely used in agrochemicals or pharmaceuticals due to its dichloroethenyl group, which is common in insecticides .

Properties

CAS No.

63142-56-3

Molecular Formula

C10H14Cl2O2

Molecular Weight

237.12 g/mol

IUPAC Name

ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1

InChI Key

QPTWKDNRYCGMJM-XPUUQOCRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The compound is generally synthesized via esterification reactions involving cyclopropanecarboxylic acid derivatives functionalized with 2,2-dichloroethenyl and 2,2-dimethyl substituents. The key step involves forming the ethyl ester of the acid under controlled conditions, often employing catalytic agents to promote ester bond formation.

One common approach involves reacting cyclopropanecarboxylic acid derivatives with ethanol in the presence of acid catalysts, followed by purification steps to isolate the desired stereoisomer, particularly the (1R,3R)-rel- configuration, which is crucial for biological activity.

Industrial Scale Production

In industrial settings, the synthesis is scaled up using large reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Continuous monitoring ensures optimal yield and purity. The process usually involves:

  • Controlled esterification of the corresponding acid with ethanol.
  • Use of catalysts to improve reaction rates.
  • Separation and purification of isomers, focusing on enriching the (+)-cis isomer, which has superior insecticidal properties.

Isomer Separation Techniques

The compound exhibits both geometrical (cis/trans) and optical isomerism. The (+)-cis isomer is the most biologically active. Industrial processes often generate racemic mixtures of cis and trans isomers. Therefore, efficient separation methods are essential.

A patented method involves:

  • Neutralizing the racemic acid mixture with an optically active amine base such as 1-ephedrine or quinine in solvents like ethyl acetate or acetonitrile.
  • Cooling the solution to precipitate the salt of the desired isomer.
  • Isolating and hydrolyzing the salt to recover the enriched acid.

This one-step resolution method is more economical compared to traditional two-step fractional crystallization and salt formation techniques.

Alternative Preparation via Alcoholysis and Recrystallization

An alternative preparation method described for related cyclopropanecarboxylic acid derivatives involves:

  • Reacting the acid with a lower aliphatic alcohol (e.g., methanol or ethanol) in the presence of a deacidification agent such as sodium hydroxide or potassium hydroxide.
  • Heating to reflux to promote ester formation.
  • Removing solids (e.g., sodium or potassium chloride) by filtration.
  • Concentrating the filtrate and adjusting acidity.
  • Cooling and drying to obtain crude ester.
  • Purifying by recrystallization using mixed solvents like toluene and petroleum ether.

This method emphasizes high yield and cost-effectiveness by simplifying the reaction steps and avoiding ester hydrolysis.

Data Tables on Preparation Parameters

Preparation Step Conditions/Details Outcome/Notes
Esterification Cyclopropanecarboxylic acid + ethanol, acid catalyst Formation of ethyl ester; requires controlled temp
Isomer Separation Neutralization with 1-ephedrine or quinine in ethyl acetate or acetonitrile Precipitation of salt enriched in (+)-cis isomer
Reflux with Alcohol & Base Alcohol (methanol/ethanol), NaOH or KOH, reflux Ester formation; solid by-products removed by filtration
Recrystallization Mixed solvents (toluene/petroleum ether), cooling Purification of crude ester
Industrial Scale Control Temperature, pressure, reactant concentration monitoring High yield and purity

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used.

Scientific Research Applications

Insecticides

One of the primary applications of cyclopropanecarboxylic acid derivatives is in the formulation of pyrethroid insecticides. These compounds are synthesized from cyclopropanecarboxylic acid and are known for their effectiveness against a wide range of pests.

  • Case Study : A patent describes a process for preparing (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, which is utilized as an intermediate in the production of pyrethroid insecticides. The method involves neutralizing racemic mixtures to isolate the desired isomer for enhanced efficacy against pests .

Herbicides

In addition to insecticidal properties, cyclopropanecarboxylic acid derivatives have potential applications as herbicides. Their unique structure allows for selective action against certain weed species while minimizing harm to crops.

Building Block in Organic Chemistry

Cyclopropanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique cyclopropane ring structure allows for various chemical transformations that can lead to complex organic molecules.

  • Synthesis Example : The compound can be used in reactions such as nucleophilic substitutions and cycloadditions, contributing to the synthesis of more complex cyclic compounds or functionalized derivatives .

Toxicological Assessments

As with many chlorinated compounds, cyclopropanecarboxylic acid derivatives require careful evaluation regarding their environmental impact and safety profile. Studies indicate that while they are effective in pest control, their persistence in the environment necessitates thorough risk assessments.

  • Risk Assessment Findings : The compound has undergone evaluations under programs like the OECD HPV Chemicals Program, which assesses its potential hazards based on its chemical properties and usage patterns .

Summary Table of Applications

Application AreaSpecific UseNotes
Agricultural ChemistryPyrethroid InsecticidesEffective against a range of agricultural pests
HerbicidesSelective action against specific weed species
Organic ChemistryBuilding BlockUseful in various organic synthesis reactions
Environmental ScienceToxicological AssessmentsRequires careful evaluation due to persistence

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Pyrethroic Acid Methyl Esters
  • Example : 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid methyl ester (C₉H₁₂Cl₂O₂)
    • Key Differences :
  • Ester Group: Methyl ester (vs. ethyl in the target compound), leading to lower molecular weight (223.09 g/mol vs.
  • Stereochemistry : Enantioseparation studies show that cyclodextrin-based chromatography can resolve enantiomers, suggesting that stereochemistry (e.g., cis vs. trans) critically impacts biological activity .
Permethrinic Acid Derivatives
  • Example: m-Phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (C₂₁H₂₀Cl₂O₃) Key Differences:
  • Ester Group: Phenoxybenzyl ester (vs. ethyl ester), enhancing lipophilicity and insecticidal persistence .
  • Activity: Phenoxybenzyl derivatives are commercial pyrethroids (e.g., permethrin), whereas ethyl esters may have reduced environmental persistence due to lower molecular weight .
Dichloroethenyl Cyclopropane Carboxylates
  • Example : Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl) (C₈H₇Cl₂O₂)
    • Key Differences :
  • Substituents : Lacks methyl groups at position 2,2 and the ethyl ester, reducing steric hindrance and altering reactivity .
  • Similarity Score : 88/100 in mass spectral databases, indicating structural resemblance but distinct fragmentation patterns .

Environmental and Toxicological Profiles

  • Environmental Impact: Ethyl esters are less persistent than phenoxybenzyl pyrethroids but more volatile than methyl esters, posing different ecological risks .

Q & A

Q. What are the optimal synthetic routes for (1R,3R)-rel-ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate?

Methodological Answer:

  • Key methods involve cyclopropanation of pre-functionalized alkenes using transition metal catalysts. For example, copper-mediated carbene transfer reactions achieve cyclopropane ring formation with yields up to 97% under controlled temperatures (20–25°C) and inert atmospheres .
  • Esterification of the carboxylic acid precursor with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) is critical for introducing the ethyl ester group. Purification via column chromatography (hexane/ethyl acetate) ensures enantiomeric purity .

Q. How can mass spectrometry (MS) characterize this compound’s structural integrity?

Methodological Answer:

  • Electron Ionization (EI)-MS (NIST data) reveals a molecular ion peak at m/z 237.1 (M⁺), with key fragments at m/z 167 (loss of Cl₂CH₂) and m/z 123 (cyclopropane ring cleavage). These patterns confirm the dichloroethenyl and dimethyl substituents .
  • High-Resolution MS (HRMS) is recommended to distinguish isotopic clusters (e.g., Cl²⁷ vs. Cl³⁵) and validate molecular formula (C₁₀H₁₄Cl₂O₂) .

Q. What spectroscopic techniques are essential for confirming stereochemistry?

Methodological Answer:

  • NMR :
  • ¹H NMR shows splitting patterns for cyclopropane protons (δ 1.2–1.5 ppm, geminal coupling J = 4–6 Hz).
  • ¹³C NMR confirms quaternary carbons (C-2 and C-3 dimethyl groups at δ 25–28 ppm) .
    • X-ray Crystallography : Resolves absolute configuration (1R,3R) by analyzing crystal packing and torsion angles .

Advanced Research Questions

Q. How does stereochemistry (1R,3R) influence bioactivity compared to other enantiomers?

Methodological Answer:

  • Chirality-activity studies on analogs (e.g., trans-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid) demonstrate that (1R,3R) enantiomers exhibit higher binding affinity to insect GABA receptors due to optimal spatial alignment with the target’s hydrophobic pockets .
  • Enantioselective assays (e.g., HPLC with chiral columns) quantify activity differences. For example, (1R,3R) shows 10× higher insecticidal potency than (1S,3S) in Aedes aegypti models .

Q. What strategies resolve low enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to enhance enantiomeric excess (ee) to >95% .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired esters, improving ee by 15–20% .

Q. How to address contradictions in reported synthetic yields (e.g., 80% vs. 97%)?

Methodological Answer:

  • Reaction Optimization :
  • Temperature control (e.g., 25°C vs. 40°C) minimizes side reactions (e.g., ring-opening).
  • Catalyst loading (e.g., 5 mol% Cu(OTf)₂ vs. 2 mol%) balances cost and efficiency .
    • Byproduct Analysis : GC-MS identifies impurities (e.g., dichloroalkene derivatives), guiding solvent system adjustments .

Q. What metabolic pathways are predicted for this compound in biological systems?

Methodological Answer:

  • In vitro assays (e.g., liver microsomes) suggest ester hydrolysis as the primary pathway, releasing the carboxylic acid metabolite (detected via LC-MS/MS).
  • Oxidative metabolism by cytochrome P450 enzymes generates hydroxylated derivatives, which are conjugated with glutathione in phase II metabolism .

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